3-Hydroxy-2-(trifluoromethyl)benzonitrile
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Description
3-Hydroxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO . It is a white to yellow solid and is used as an intermediate in organic syntheses .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-(trifluoromethyl)benzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) with a hydroxy group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H .Physical and Chemical Properties Analysis
3-Hydroxy-3-(trifluoromethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 187.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the sources I found.Safety and Hazards
While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)benzonitrile was not found, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQLCGYMBLEEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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